molecular formula C14H10F3NO B6289170 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide CAS No. 91748-20-8

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

Cat. No.: B6289170
CAS No.: 91748-20-8
M. Wt: 265.23 g/mol
InChI Key: IPDRRTURNBKLIH-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide is an organic compound that features a trifluoromethyl group (-CF₃) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide typically involves multiple stepsFor instance, 2-bromo-3,3,3-trifluoropropene can be reacted with N-arylsydnone derivatives under mild conditions to yield the desired product . Another approach involves the use of sulfur tetrafluoride to convert carboxylic acids into trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and environmentally friendly reagents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the biphenyl structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the biphenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated biphenyl ketones, while substitution reactions can introduce various functional groups onto the biphenyl structure .

Scientific Research Applications

4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRRTURNBKLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580632
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91748-20-8
Record name (1,1'-Biphenyl)-2-carboxamide, 4'-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091748208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA3WHT6PWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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